ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzodiazole (benzimidazole) core linked to a 5-oxo-pyrrolidinone moiety via a methylene bridge, with an ethyl ester functional group. The pyrrolidinone ring is substituted with a propan-2-yl (isopropyl) group at the N1 position. Structural determination of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement and structure solution .
Properties
IUPAC Name |
ethyl 2-[2-(5-oxo-1-propan-2-ylpyrrolidin-3-yl)benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-17(23)11-21-15-8-6-5-7-14(15)19-18(21)13-9-16(22)20(10-13)12(2)3/h5-8,12-13H,4,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGUBZTWQBMFRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the benzodiazole group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are essential to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has potential applications in pharmacology due to its unique structural features. It has a molecular formula of C18H23N3O3 and includes a benzodiazole moiety and a pyrrolidine derivative.
Potential Applications
- Pharmacology The compound is investigated for its potential biological activities, especially in pharmacology. Compounds with benzodiazole and pyrrolidine structures are of interest for their diverse biological activities.
- Modulator of Biological Pathways Interaction studies have indicated that this compound may modulate biological pathways, which could have a therapeutic potential. These studies help to explain how it works and what it could be used for in medicine.
- Synthesis of Derivatives It can be used in synthetic pathways to modify the compound or create related derivatives.
Structural Features and Similar Compounds
The compound combines benzodiazole and pyrrolidine structures, which may enhance its biological activity compared to simpler analogs.
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl Oxo(Piperidin-1-Yl)Acetate | Contains a piperidine ring | Simpler structure with less complexity than ethyl 2-{...} |
| Ethyl 2-(1H-Benzo[d]imidazol-2-Yl)Acetate | Benzimidazole moiety | Lacks the pyrrolidine structure |
| 5-Oxo-Pyrrolidin Derivatives | Pyrrolidine ring | Varies in substituents affecting biological activity |
Synthesis
Mechanism of Action
The mechanism of action of ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Analog 1: 5-oxo-1-(prop-2-yn-1-yl)-2-(1-(triisopropylsilyl)-1H-pyrrol-3-yl)pyrrolidin-3-yl adamantane-1-carboxylate
Key Features :
- Core Structure: Shares the 5-oxo-pyrrolidinone ring but replaces benzodiazole with a pyrrole ring.
- Substituents :
- N1 : Prop-2-yn-1-yl (propargyl) group instead of isopropyl.
- C2 : Triisopropylsilyl (TIPS)-protected pyrrole.
- C3 : Adamantane-1-carboxylate ester.
- Molecular Weight : C₃₁H₄₇N₂O₃Si (523.3357 g/mol, HRMS data ).
Comparison :
- Steric Effects : The bulky adamantane and TIPS substituents may hinder binding to sterically sensitive biological targets, unlike the more compact benzodiazole in the target compound.
- Synthetic Complexity : The silyl protection and adamantane incorporation suggest a multi-step synthesis, whereas the target compound’s structure may be accessible via straightforward esterification .
Analog 2: (5-Oxo-1-pyridin-2-yl-2,5-dihydro-1H-pyrazol-3-yl)acetic Acid (37959-19-6)
Key Features :
Comparison :
- Aromaticity : The pyridine and pyrazole rings in Analog 2 offer distinct π-π stacking and hydrogen-bonding profiles compared to the benzodiazole in the target.
- Biological Targets: The pyrazole-acetic acid scaffold is common in anti-inflammatory agents (e.g., analogous to Celecoxib), whereas the benzodiazole-pyrrolidinone system may target neurological or kinase-related pathways .
Comparative Data Table
Research Findings and Implications
- Structural Flexibility: The target compound’s benzodiazole-pyrrolidinone hybrid offers a balance of aromaticity and hydrogen-bonding capacity, making it versatile for drug design.
- Functional Group Trade-offs : Analogs with ester groups (target) or carboxylic acids (Analog 2) allow tunable solubility and bioavailability, while bulky substituents (Analog 1) prioritize target selectivity.
- Crystallographic Insights : SHELX software is critical for resolving such complex structures, though the provided evidence lacks specific data on the target compound’s crystallography.
Biological Activity
Ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound notable for its potential biological activities, particularly in the realm of pharmacology. This compound integrates a benzodiazole moiety and a pyrrolidine derivative, both of which are recognized for their diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O3, with a molecular weight of approximately 344.37 g/mol. The structure includes multiple functional groups that contribute to its reactivity and potential biological activity. The presence of the ethyl ester enhances its solubility in organic solvents, which is crucial for its biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Compounds similar to this compound have shown varying effects on enzyme activity and receptor binding, suggesting potential therapeutic applications in areas such as anti-cancer and anti-inflammatory treatments .
Biological Activities
Research indicates that compounds containing benzodiazole and pyrrolidine structures are often investigated for:
1. Antimicrobial Activity:
Benzodiazole derivatives have been reported to exhibit antimicrobial properties, making them candidates for further development in treating infections .
2. Anti-inflammatory Effects:
Studies have indicated that similar compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
3. Anticancer Properties:
There is growing interest in the anticancer potential of benzodiazole derivatives. This compound may interact with cancer cell pathways, inhibiting growth or inducing apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
These findings highlight the diverse biological activities associated with compounds structurally related to this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for ethyl 2-{2-[5-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, including cyclization of pyrrolidinone precursors and coupling with benzodiazole derivatives. Key steps may include nucleophilic substitution, esterification, and heterocycle formation. Reaction conditions such as temperature (e.g., 0–5°C for nitrile intermediates ), solvent polarity, and catalyst selection (e.g., piperidine for condensation reactions ) critically affect yield and purity. Optimization often requires iterative adjustments to pH and reaction time .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?
- Structural validation relies on Nuclear Magnetic Resonance (NMR) for proton/carbon assignments, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for bond-length and angle determination . For example, crystallographic data can resolve stereochemical ambiguities in the pyrrolidinone and benzodiazole moieties . High-Performance Liquid Chromatography (HPLC) is further used to assess purity (>95% for biological assays) .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
- Analogues with pyrrolidinone or benzodiazole cores exhibit diverse bioactivities:
- Thiazolidinone derivatives : Antidiabetic properties via PPAR-γ modulation .
- Pyrazole-containing compounds : Anti-inflammatory effects through COX-2 inhibition .
- Fluorinated derivatives : Enhanced lipophilicity and blood-brain barrier penetration .
Comparisons to these analogues suggest potential pathways for target identification .
Advanced Research Questions
Q. How can reaction parameters be optimized to mitigate byproduct formation during the synthesis of this compound?
- Design of Experiments (DoE) methodologies, such as factorial designs, enable systematic screening of variables (e.g., temperature, solvent, catalyst loading). For instance, central composite designs have reduced reaction steps in analogous heterocyclic syntheses by 30% while maintaining ≥80% yield . Statistical tools like ANOVA help identify critical factors (e.g., solvent polarity for regioselectivity ).
Q. What computational strategies are employed to predict the reactivity and stability of intermediates in the synthesis pathway?
- Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for key steps like cyclization or ester hydrolysis. For example, reaction path searches using Gaussian software optimize activation energies for pyrrolidinone ring formation . Molecular dynamics simulations further predict solvation effects on intermediates .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?
- Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability) or assay conditions. Strategies include:
- Metabolic profiling : LC-MS/MS to identify degradation products .
- Dose-response refinement : Adjusting in vivo dosing regimens to mirror in vitro IC₅₀ values .
- Cohort stratification : Using isogenic animal models to control for genetic variability .
Q. What methodologies are used to explore structure-activity relationships (SAR) for derivatives of this compound?
- Fragment-based drug design : Systematic substitution of the pyrrolidinone or benzodiazole groups with bioisosteres (e.g., replacing ester groups with amides ).
- Pharmacophore mapping : 3D alignment of active/inactive analogues to identify essential hydrogen-bond acceptors or hydrophobic regions .
- Free-Wilson analysis : Quantifying contributions of substituents (e.g., isopropyl vs. tert-butyl groups) to activity .
Q. How can the compound’s stability under varying pH and temperature conditions be assessed for formulation studies?
- Forced degradation studies : Exposure to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C). Stability is monitored via HPLC at intervals (e.g., 0, 7, 14 days) . Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .
Methodological Considerations
- Data Contradictions : Cross-validate spectral data (e.g., NMR shifts) against crystallographic results to resolve structural ambiguities .
- Experimental Reproducibility : Standardize reagent sources (e.g., anhydrous solvents) and reaction setups (e.g., inert atmosphere) to minimize batch-to-batch variability .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., nitriles or fluorinated reagents ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
